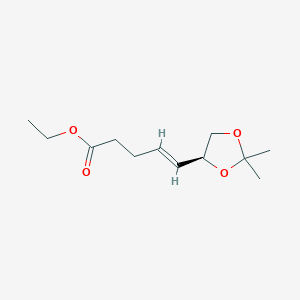

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is also known by its systematic name, ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate. This compound is characterized by the presence of an ethyl ester group and a dioxolane ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate typically involves the reaction of 4-pentenoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the ethyl ester of 4-pentenoic acid. The dioxolane ring is introduced by reacting the intermediate with acetone in the presence of an acid catalyst, resulting in the formation of the isopropylidene group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Aplicaciones Científicas De Investigación

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate can be compared with similar compounds such as:

This compound: Similar in structure but with different substituents.

Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

Propyl-6(S),7-isopropylidenedioxy-hept-4-enoate: Similar but with a propyl ester group.

The uniqueness of this compound lies in its specific ester group and the presence of the dioxolane ring, which confer distinct chemical properties and reactivity.

Actividad Biológica

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a compound of interest due to its potential biological activities, particularly its effects against various pathogens and its implications in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data in tabular format.

Chemical Structure and Synthesis

This compound is characterized by its unique spiroketal structure, which is a common motif in many biologically active natural products. The synthesis of this compound typically involves asymmetric synthesis techniques that enhance its biological efficacy. For instance, the synthesis process may include multiple steps, such as the formation of key intermediates followed by cyclization reactions to achieve the desired stereochemistry .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

- The compound has shown promising results against Helicobacter pylori, a micro-aerophilic Gram-negative bacterium associated with gastroduodenal disorders. It has been noted for its inhibitory effects, making it a candidate for further development as an antimicrobial agent .

2. Antiprotozoal Effects

- Studies have indicated that related compounds with similar structural features exhibit antiprotozoal activity against Plasmodium and Trypanosoma species. This suggests that this compound may also possess similar properties, warranting investigation into its efficacy against these protozoa .

3. Cytotoxicity

- Preliminary assays indicate potential cytotoxic effects against various cancer cell lines, suggesting that the compound could serve as a lead structure for anticancer drug development. The cytotoxicity profile needs further elucidation through detailed bioassays .

Table 1: Biological Activity Profile of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Helicobacter pylori | 36 | |

| Antiprotozoal | Plasmodium spp. | TBD | |

| Cytotoxicity | KB Cell Line | TBD |

Case Studies

Case Study 1: Inhibition of Helicobacter pylori

A study conducted on the inhibitory effects of various spiroketals, including this compound, demonstrated significant antimicrobial activity against H. pylori. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Case Study 2: Antiparasitic Activity

In another investigation focusing on related compounds, it was found that spiroketals exhibit notable activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structural similarities suggest that this compound could also be effective, pending further testing .

Propiedades

IUPAC Name |

ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h5,7,10H,4,6,8-9H2,1-3H3/b7-5+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSJYUBUPNAAFL-STUBTGCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C=C/[C@H]1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.